Melting Point Differentiation: 7-Hydroxy vs. 6-Hydroxy Regioisomer
The 7-hydroxy regioisomer (CAS 7267-37-0) is predicted to have a melting point of 134.02 °C . This value is significantly lower than the experimentally determined melting point of the 6-hydroxy regioisomer (CAS 939-69-5), which ranges from 211-213 °C . This nearly 80 °C difference in thermal behavior is a direct consequence of the altered intermolecular interactions (e.g., hydrogen bonding) resulting from the different hydroxyl group position on the benzothiazole ring.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 134.02 °C (Predicted - Mean or Weighted MP) |
| Comparator Or Baseline | 6-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS 939-69-5) - 211-213 °C (Experimental) |
| Quantified Difference | ~77-79 °C lower predicted melting point for the 7-hydroxy isomer |
| Conditions | Predicted data from ACD/Labs Percepta Platform (Target) vs. Experimental data from commercial vendors (Comparator) |
Why This Matters
This substantial difference in thermal properties is critical for planning purification (e.g., recrystallization), formulation, and storage conditions, and ensures the correct isomer is used in solid-state applications.
